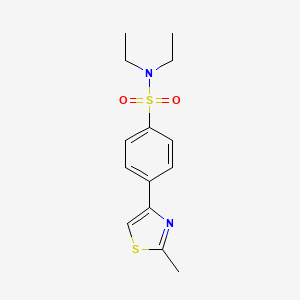

N,N-diethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide

Description

N,N-Diethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide is a sulfonamide derivative featuring a central benzene ring substituted with a sulfonamide group (N,N-diethyl) and a 2-methyl-1,3-thiazole moiety at the para position. Its structure combines hydrophobic (diethyl) and heteroaromatic (thiazole) elements, which influence solubility, bioavailability, and target binding.

Properties

IUPAC Name |

N,N-diethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S2/c1-4-16(5-2)20(17,18)13-8-6-12(7-9-13)14-10-19-11(3)15-14/h6-10H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDVSPDVOHOIPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101323010 | |

| Record name | N,N-diethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24798108 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

618063-12-0 | |

| Record name | N,N-diethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with N,N-diethylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and quality control measures to ensure the final product meets the required specifications. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiazole

Comparison with Similar Compounds

Substituent Effects on the Sulfonamide Group

N-(3-Methylbutyl)-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide (EthR inhibitor):

- The 3-methylbutyl substituent introduces greater hydrophobicity compared to the diethyl group in the target compound. This bulkier substituent may enhance binding affinity to hydrophobic pockets in EthR but reduce aqueous solubility. Structural studies suggest that alkyl chain length and branching significantly impact inhibitor efficacy .

- Key Difference : Diethyl groups in the target compound likely improve metabolic stability compared to longer alkyl chains, which are prone to oxidative degradation.

- This modification increases water solubility (logP = 1.3) but may reduce membrane permeability .

Variations in the Thiazole Substituent

N,N-Diethyl-4-[2-((2E)-2-(2-furylmethylidene)hydrazinyl)-1,3-thiazol-4-yl]benzenesulfonamide :

- The hydrazinyl-furyl substituent on the thiazole introduces additional π-π stacking and hydrogen-bonding interactions. This could enhance binding to aromatic residues in enzyme active sites but may complicate synthesis due to tautomerism .

- Key Difference : The 2-methyl group in the target compound simplifies synthesis and improves stability compared to the labile hydrazine linkage.

5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride :

Heterocycle Replacements

N-(2-{3-[3-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-4-methylbenzenesulfonamide :

- Its ethynyl linker and piperidine group enhance CNS penetration, highlighting how structural changes can shift applications from antimicrobial to neuropharmacological agents .

Table 1. Comparative Data for Selected Analogs

*Estimated using fragment-based methods.

Q & A

Q. What are the key structural features of N,N-diethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide, and how are they characterized?

The compound contains a sulfonamide group (N,N-diethyl) attached to a benzene ring substituted with a 2-methyl-1,3-thiazole moiety. Structural characterization typically employs Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) to confirm substituent positions and purity. High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (C₁₈H₂₀N₄O₃S₂, as per ). X-ray crystallography using software like SHELXL can resolve 3D conformation, particularly for verifying stereochemistry in analogs .

Q. What are the standard synthetic routes for preparing this compound?

Synthesis involves coupling a thiazole intermediate (e.g., 4-(2-methyl-1,3-thiazol-4-yl)benzoyl chloride) with N,N-diethylsulfonamide. Key steps include:

- Thiazole formation : Cyclization of thiourea derivatives with α-haloketones under reflux (e.g., ethanol, 80°C) .

- Sulfonylation : Reaction of the benzoyl chloride intermediate with N,N-diethylamine in anhydrous dichloromethane, catalyzed by triethylamine .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. How is the purity and stability of this compound assessed during storage?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) monitors purity. Stability studies involve accelerated degradation tests under varying pH (1–13), temperature (40–60°C), and light exposure. Degradation products are identified via LC-MS .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

Yield optimization focuses on:

- Catalyst selection : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in thiazole formation .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while controlled water content prevents hydrolysis .

- Reaction monitoring : Thin-Layer Chromatography (TLC) tracks intermediate formation, minimizing side products like over-sulfonylated analogs .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

Discrepancies may arise from metabolic instability or poor bioavailability. Strategies include:

- Metabolic profiling : Incubation with liver microsomes (human/rodent) identifies labile sites (e.g., sulfonamide hydrolysis) .

- Prodrug design : Masking the sulfonamide as a tert-butyl carbamate improves plasma stability .

- Pharmacokinetic (PK) modeling : Microdose clinical trials (e.g., 14C-labeled compound) correlate in vitro potency with in vivo exposure .

Q. How can computational methods predict the binding affinity of this compound to target proteins?

Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER/CHARMM) model interactions with targets like voltage-gated sodium channels (NaV1.7). Key steps:

Q. What experimental approaches elucidate structure-activity relationships (SAR) for analogs of this compound?

SAR studies involve:

- Functional group substitution : Replacing the thiazole methyl group with halogens (Cl, F) or electron-withdrawing groups to modulate potency .

- Biological assays : Electrophysiology (patch-clamp) for ion channel inhibition or enzymatic assays (e.g., COX-2) to quantify IC₅₀ values .

- Crystallographic data : Co-crystallization with target proteins (e.g., NaV1.7 voltage-sensing domain) identifies critical binding residues .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.